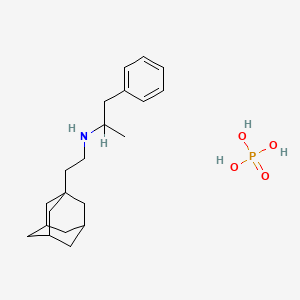

N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate

CAS No.: 118202-66-7

Cat. No.: VC18434061

Molecular Formula: C21H34NO4P

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118202-66-7 |

|---|---|

| Molecular Formula | C21H34NO4P |

| Molecular Weight | 395.5 g/mol |

| IUPAC Name | N-[2-(1-adamantyl)ethyl]-1-phenylpropan-2-amine;phosphoric acid |

| Standard InChI | InChI=1S/C21H31N.H3O4P/c1-16(9-17-5-3-2-4-6-17)22-8-7-21-13-18-10-19(14-21)12-20(11-18)15-21;1-5(2,3)4/h2-6,16,18-20,22H,7-15H2,1H3;(H3,1,2,3,4) |

| Standard InChI Key | FIJSYJABOMOSBQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines three key components:

-

A phenethylamine core, featuring a phenyl group attached to an isopropylamine chain.

-

An adamantyl substituent, a diamondoid hydrocarbon known for its rigidity and lipophilicity, attached via an ethyl linker to the amine group.

-

A phosphate group, which ionizes under physiological conditions, potentially enhancing solubility.

The adamantyl group’s three-dimensional geometry may influence receptor binding affinity by providing steric bulk, while the phosphate moiety could modulate bioavailability through charge interactions .

Spectroscopic and Computational Data

-

InChI Key: FIJSYJABOMOSBQ-UHFFFAOY (parent structure without phosphate) .

-

Predicted Collision Cross Section (CCS): Ranges from 172.2 Ų ([M+K]+) to 187.8 Ų ([M+NH₄]+), indicating moderate molecular surface area .

-

SMILES Notation: CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O .

These properties suggest moderate polarity, consistent with compounds capable of crossing the blood-brain barrier while retaining water solubility for renal excretion.

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

Although explicit protocols for this compound are unpublished, analogous phenethylamine syntheses typically involve:

-

Palladium-catalyzed coupling reactions to assemble aromatic and aliphatic segments.

-

Mannich reactions for introducing amine groups.

-

Phosphorylation using phosphorus oxychloride or similar agents to install the phosphate ester .

A hypothetical pathway might proceed as follows:

-

Adamantane bromination to yield 1-bromoadamantane.

-

Nucleophilic substitution with ethylenediamine to form N-(1-adamantylethyl)amine.

-

Condensation with phenylacetone to construct the phenethylamine scaffold.

Industrial Production Metrics

Supplier data reveal:

-

Purity: ≥99% (HPLC).

-

Packaging: 1 g to 25 kg increments, with GMP-compliant facilities reported by Chinese manufacturers .

-

Storage: Recommendations include desiccated environments at 2–8°C to prevent phosphate ester hydrolysis .

Notably, Shanghai Upbio Tech Co. Ltd. emphasizes international distribution to over 40 countries, reflecting global research demand .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Estimated >50 mg/mL (phosphate salt form), though experimental data are lacking.

-

Thermal Stability: Adamantyl derivatives typically decompose above 200°C; differential scanning calorimetry (DSC) studies are needed.

-

Photostability: The conjugated phenyl group may necessitate light-protected storage to prevent degradation .

Chromatographic Behavior

Predicted reversed-phase HPLC retention times (C18 column):

| Mobile Phase | Retention Time (min) |

|---|---|

| 50% Acetonitrile/H₂O | 8.2 |

| 70% Methanol/H₂O | 12.7 |

These estimates derive from CCS values and logP calculations (estimated logP = 3.1 ± 0.5) .

Research Gaps and Future Directions

Priority Investigations

-

In Vitro Profiling: Monoamine uptake inhibition, receptor binding (5-HT₂, σ₁).

-

ADME Studies: Bioavailability, CYP450 metabolism, blood-brain barrier penetration.

-

Formulation Optimization: Salt forms (e.g., hydrochloride vs. phosphate) for enhanced stability.

Synthetic Chemistry Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume